molecular formula C22H28N2O3 B268996 N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide

N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide

Cat. No. B268996
M. Wt: 368.5 g/mol
InChI Key: ISVJGCLPWIJCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide, also known as GW501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in exercise performance enhancement, metabolic disorders, and cancer treatment.

Mechanism of Action

N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide works by activating the PPARδ pathway, which regulates the expression of genes involved in energy metabolism, inflammation, and cell proliferation. Activation of this pathway leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved muscle metabolism and endurance. Additionally, N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide has been shown to inhibit the expression of pro-inflammatory cytokines and promote anti-inflammatory cytokines, reducing inflammation in the body.
Biochemical and Physiological Effects:
N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. It increases endurance and improves muscle metabolism by activating the PPARδ pathway. It also improves insulin sensitivity, reduces inflammation, and increases energy expenditure, making it a potential treatment for metabolic disorders. Furthermore, N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide has been shown to inhibit the growth of tumor cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide in lab experiments is its specificity for the PPARδ pathway, which allows for targeted activation of this pathway. Additionally, N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide has been shown to have a long half-life, making it suitable for use in animal studies. However, one limitation of using N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide in lab experiments is its potential for off-target effects, which may lead to unintended consequences.

Future Directions

There are a number of potential future directions for research on N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide. One area of focus is the development of more specific PPARδ agonists that do not have off-target effects. Additionally, further research is needed to determine the long-term effects of N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide use, particularly in humans. Furthermore, N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide may have potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.

Synthesis Methods

The synthesis of N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide involves the reaction of 4-aminobenzamide with 2-bromo-2-methylbutyryl bromide, followed by the reaction with diethylamine and 2-methylphenoxyacetic acid. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide has been extensively studied in the field of exercise performance enhancement. It has been shown to increase endurance and improve muscle metabolism by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. Additionally, N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide has potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure. Furthermore, N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide has been studied for its anticancer properties, as it has been shown to inhibit the growth of tumor cells.

properties

Product Name

N,N-diethyl-4-{[2-(2-methylphenoxy)butanoyl]amino}benzamide

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N,N-diethyl-4-[2-(2-methylphenoxy)butanoylamino]benzamide

InChI

InChI=1S/C22H28N2O3/c1-5-19(27-20-11-9-8-10-16(20)4)21(25)23-18-14-12-17(13-15-18)22(26)24(6-2)7-3/h8-15,19H,5-7H2,1-4H3,(H,23,25)

InChI Key

ISVJGCLPWIJCJD-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N(CC)CC)OC2=CC=CC=C2C

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N(CC)CC)OC2=CC=CC=C2C

Origin of Product

United States

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